

Metobromuron: A Technical Guide to its Discovery, History, and Scientific Foundation

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Compound of Interest

Compound Name: Metobromuron

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Abstract

Metobromuron, a phenylurea herbicide introduced in the mid-1960s, has a long history of use in agriculture for the pre-emergent control of broadleaf and grassy weeds. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. This technical guide provides a comprehensive overview of the discovery, history of use, chemical synthesis, mechanism of action, and toxicological profile of **Metobromuron**. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a compilation of quantitative data on its efficacy and toxicity. Visual diagrams are included to illustrate its synthesis, mechanism of action, and historical timeline.

Discovery and History of Use

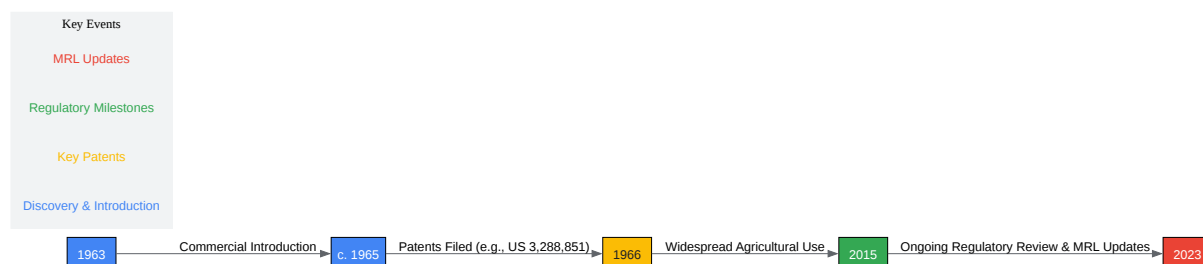
Metobromuron (N'-(4-bromophenyl)-N-methoxy-N-methylurea) was first introduced as a herbicide by CIBA (now Syngenta) in 1963.^[1] Its commercial introduction is reported as circa 1965.^[2] Historically, other key manufacturers and suppliers have included BASF and Makhteshim Agan.^[2]

As a selective, pre-emergence herbicide, **Metobromuron** has been primarily used to control annual broad-leaved weeds and grasses in a variety of crops. Its use has been prominent in

the cultivation of potatoes, sunflowers, soybeans, tomatoes, and tobacco.[2][3] Formulations are typically supplied as a wettable powder or a suspension concentrate.

The use of **Metobromuron** has been subject to regulatory oversight in various regions. For instance, it is an approved active substance in the European Union. Regulatory bodies establish Maximum Residue Levels (MRLs) for **Metobromuron** in various food products. As of 2023, the EU has established MRLs for crops including lamb's lettuce, potatoes, sunflower seeds, and soybeans.

The following diagram provides a timeline of the key events in the history of **Metobromuron**.



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A timeline of the discovery and history of **Metobromuron**.

Chemical Synthesis

The industrial synthesis of **Metobromuron** can be achieved through several routes. One common method involves the reaction of 4-bromophenyl isocyanate with N,O-dimethylhydroxylamine. Another documented industrial synthesis begins with 4-bromoaniline.

Experimental Protocol: Two-Step Synthesis from 4-Bromophenyl Isocyanate

This protocol describes a two-step synthesis process to produce **Metobromuron**.

Step 1: Synthesis of 3-(4-bromophenyl)-1-hydroxyurea

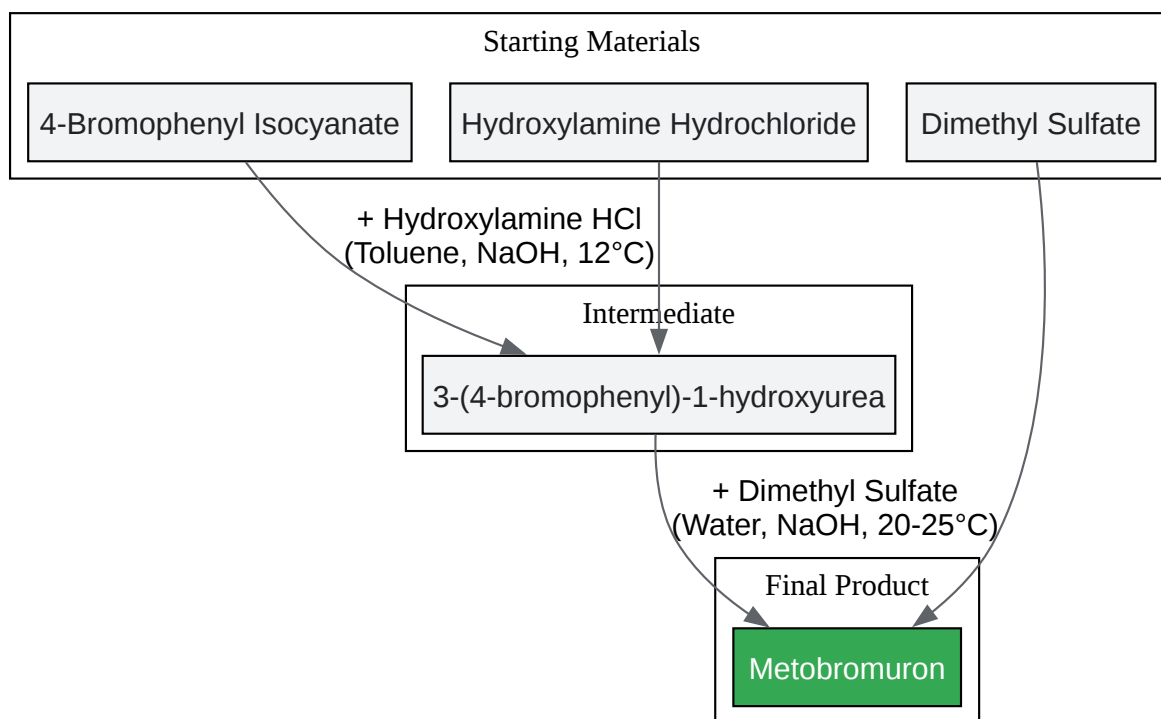
- **Preparation of Hydroxylamine Solution:** In a suitable reaction vessel, add 10.4 kg of hydroxylamine hydrochloride to 86 kg of water.
- **pH Adjustment:** Adjust the pH of the reaction solution to 7-8 by adding a 32% sodium hydroxide solution.
- **Addition of Toluene:** Add 100 kg of toluene to the reaction mixture.
- **Addition of Isocyanate:** Add 19.8 kg of p-bromophenyl isocyanate dropwise at a controlled temperature of 12°C.
- **Reaction and Monitoring:** After the addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of p-bromophenyl isocyanate is less than 0.5%.
- **Isolation of Intermediate:** Filter the reaction mixture to obtain 22.4 kg of solid 3-(4-bromophenyl)-1-hydroxyurea.

Step 2: Methylation to **Metobromuron**

- **Preparation of Intermediate Slurry:** Add the solid 3-(4-bromophenyl)-1-hydroxyurea obtained in Step 1 to 110 kg of water.
- **pH Adjustment:** Adjust the pH of the reaction solution to 8-10 by adding a 32% NaOH solution.
- **Methylation:** Add 15 kg of dimethyl sulfate dropwise at a temperature of 20-25°C. Concurrently, add 32% sodium hydroxide solution to maintain the pH of the reaction solution between 8 and 10.

- **Reaction and Monitoring:** After the dimethyl sulfate addition is complete, maintain the insulation and monitor the reaction by HPLC until the weight content of 3-(4-bromophenyl)-1-hydroxyurea is less than 0.5%.
- **Product Isolation and Purification:** Filter the reaction mixture. Wash the filter cake with 10 kg of water.
- **Drying:** Dry the product with air at 60-70°C to obtain the final product, 3-(4-bromophenyl)-1-methoxy-1-methylurea (**Metobromuron**). The expected yield is approximately 23.8 kg, with a purity of around 99.1%.

The following diagram illustrates the chemical synthesis of **Metobromuron**.



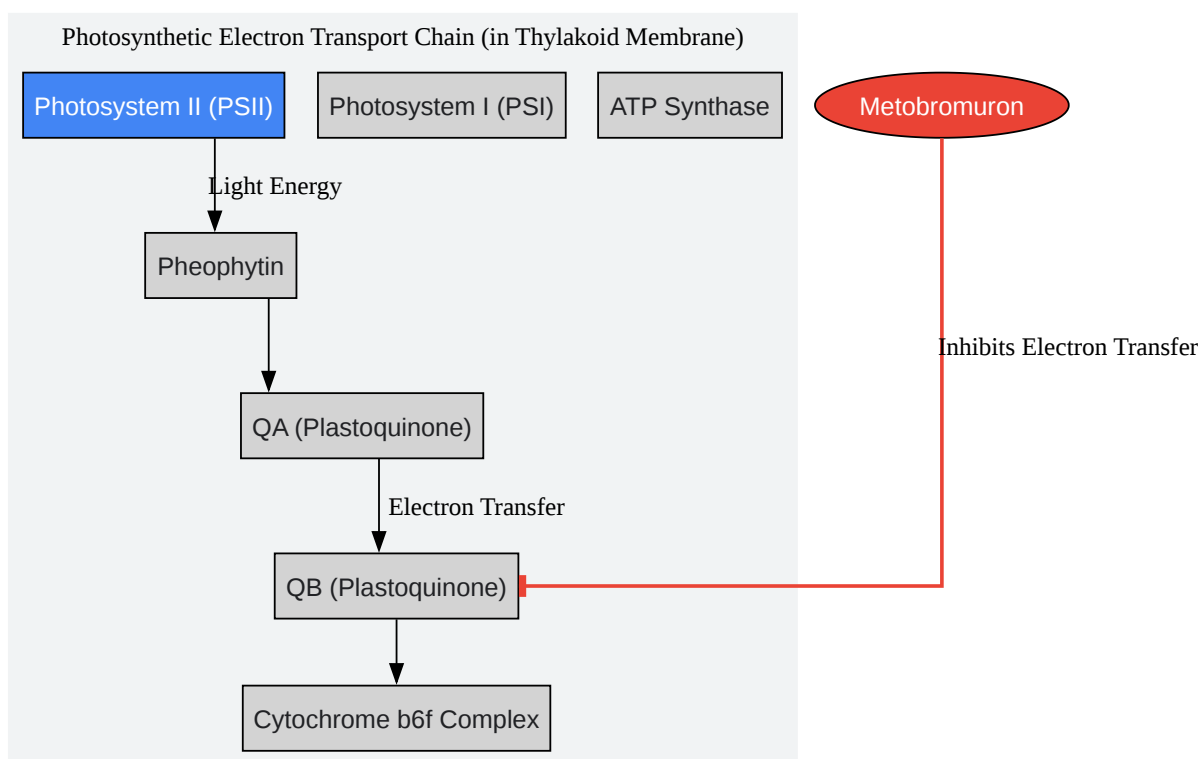
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Synthesis pathway of **Metobromuron**.

Mechanism of Action: Photosystem II Inhibition

Metobromuron belongs to the phenylurea class of herbicides and functions as a photosynthetic electron transport inhibitor at Photosystem II (PSII). For weed resistance management, it is classified under HRAC Group 5 and WSSA Group 7. By blocking electron transport in PSII, **Metobromuron** effectively halts photosynthesis in susceptible plants, leading to their death.

The following diagram illustrates the signaling pathway of **Metobromuron**'s mechanism of action.



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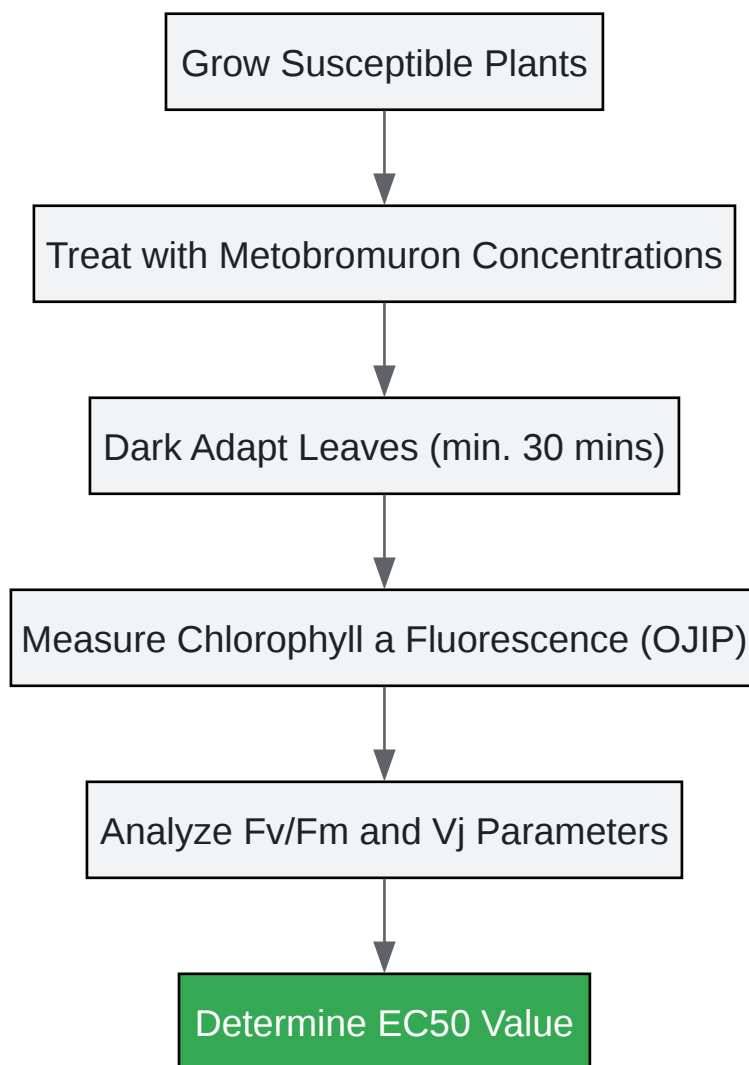
Mechanism of action of **Metobromuron** in Photosystem II.

Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol provides a method for assessing the inhibition of Photosystem II by **Metobromuron** using chlorophyll fluorescence.

- **Plant Material and Growth:** Grow susceptible weed species (e.g., *Chenopodium album*) in pots under controlled greenhouse conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).
- **Herbicide Application:** At the 2-4 leaf stage, treat the plants with a range of **Metobromuron** concentrations. Include an untreated control group.
- **Dark Adaptation:** Before measurement, dark-adapt the leaves of both treated and control plants for a minimum of 30 minutes.
- **Fluorescence Measurement:**
 - Use a portable fluorometer (e.g., a Handy-PEA fluorometer) to measure the chlorophyll a fluorescence induction kinetics (OJIP transient).
 - Excite the leaf with a saturating pulse of light and record the fluorescence signal over time.
- **Data Analysis:**
 - From the OJIP transient, calculate key fluorescence parameters, including:
 - **Fv/Fm (Maximum Quantum Yield of PSII):** An indicator of the overall health of PSII. A decrease in Fv/Fm indicates stress or inhibition.
 - **Relative Variable Fluorescence at the J-step (Vj):** An indicator of the accumulation of the reduced primary quinone acceptor of PSII (QA⁻), which is sensitive to PSII inhibitors.
 - Plot the fluorescence parameter (e.g., Fv/Fm or Vj) against the **Metobromuron** concentration to determine the EC50 value (the concentration that causes a 50% inhibition of the photosynthetic parameter).

The following diagram illustrates the experimental workflow for the chlorophyll fluorescence assay.



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Workflow for chlorophyll fluorescence assay.

Toxicology and Metabolism

Metobromuron generally exhibits low acute toxicity. However, a key toxicological effect is the induction of methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing the blood's oxygen-carrying capacity. This is thought to be caused by its aniline metabolite, bromoaniline. It is not considered to be carcinogenic, genotoxic, or a reproductive

toxicant. The primary target of toxicity is erythrocytes, with secondary effects observed in the spleen, liver, and kidneys.

Metabolism of **Metobromuron** in plants and animals proceeds through N-demethylation and N-demethoxylation. In plants, major metabolites include 4-bromophenylurea and desmethyl-**metobromuron**.

Experimental Protocol: Methemoglobinemia Assay in Rats (Adapted from OECD Guideline Principles)

This protocol outlines a general procedure for assessing methemoglobinemia in rats following exposure to **Metobromuron**, based on principles from OECD guidelines for toxicity testing.

- **Animal Selection and Acclimation:** Use healthy, young adult rats of a standard laboratory strain. Acclimate the animals to the laboratory conditions for at least 5 days before the study.
- **Dose Administration:** Administer **Metobromuron** orally by gavage to several groups of rats at different dose levels. Include a control group that receives the vehicle only.
- **Blood Sampling:** At specified time points after dosing (e.g., 2, 4, 8, 24 hours), collect blood samples from the rats via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
- **Methemoglobin Measurement:**
 - Immediately analyze the blood samples for methemoglobin and total hemoglobin concentrations using a co-oximeter or a spectrophotometric method.
 - For the spectrophotometric method, measure the absorbance of the hemolysate at specific wavelengths before and after the addition of potassium cyanide, which converts methemoglobin to cyanmethemoglobin.
- **Data Analysis:**
 - Calculate the percentage of methemoglobin relative to the total hemoglobin concentration for each animal at each time point.

- Determine the dose-response relationship and the time course of methemoglobin formation.

Quantitative Data

The following tables summarize key quantitative data for **Metobromuron**.

Table 1: Toxicological Data

Parameter	Species	Value	Reference(s)
Acute Oral LD50	Rat	>2000 mg/kg bw	
Mouse		2603 mg/kg bw	
NOAEL (1-year chronic)	Dog	0.46 mg/kg bw/day	
NOAEL (2-year chronic)	Rat	1.0 mg/kg bw/day (female)	
ADI		0.0046 mg/kg bw/day	
ARfD		0.015 mg/kg bw	

Table 2: Efficacy Data (EC50 values for selected weed species)

Weed Species	Common Name	EC50 (g ai/ha)	Reference(s)
Chenopodium album	Common Lambsquarters	~90-95% control at 3 L/ha product	
Amaranthus retroflexus	Redroot Pigweed	~89% control at 3 L/ha product	
Solanum nigrum	Black Nightshade	~70% control at 3 L/ha product	

Table 3: Historical Application Rates in Potatoes

Region	Application Rate (kg ai/ha)	Time Period	Reference(s)
Europe	1.5 - 2.5	1970s - 1980s	
Europe	~1.0 - 2.0	2000s - Present	

Conclusion

Metobromuron has been a significant tool in weed management for several decades. Its efficacy as a pre-emergent herbicide is well-documented, and its mechanism of action as a Photosystem II inhibitor is clearly understood. This technical guide has provided a detailed overview of its discovery, history, synthesis, and biological activity, along with relevant experimental protocols and quantitative data to support further research and development in the field of herbicides and related chemical compounds. A thorough understanding of its toxicological profile is crucial for its safe and effective use in agriculture.

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